
Ethyl 2-Bromo-5-iodobenzoate
Overview
Description
Ethyl 2-Bromo-5-iodobenzoate: is a chemical compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively. This compound is used in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Bromo-5-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of benzoic acid derivatives. One common method involves the esterification of 2-bromo-5-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors to control temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and iodine atoms at positions 2 and 5 of the benzene ring undergo nucleophilic substitution under controlled conditions.
Mechanistic Insights :
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Bromine substitution occurs preferentially due to its higher electrophilicity compared to iodine.
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Palladium-catalyzed reactions enable selective functionalization at the iodine position via oxidative addition .
Transition Metal-Catalyzed Coupling Reactions
The iodine substituent participates in cross-coupling reactions, while bromine can act as a directing group.
Key Findings :
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Iodine’s large atomic radius facilitates oxidative addition in palladium-catalyzed reactions .
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Bromine remains intact under coupling conditions unless specifically targeted .
Reduction and Oxidation Reactions
The ester group and halogen substituents undergo redox transformations.
Notable Data :
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Reduction of the ester to alcohol proceeds with >90% efficiency using LiAlH₄.
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Oxidative cleavage of iodine to iodoso intermediates is not observed, favoring direct C-I bond cleavage.
Functional Group Interconversion
The ester moiety allows further derivatization:
Synthetic Utility :
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Hydrolysis to the free acid enables salt formation for crystallization .
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Transesterification retains halogen positions, critical for subsequent coupling steps .
Radical-Based Reactions
The C-Br bond participates in radical-mediated processes:
Experimental Notes :
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Radical reactions exhibit selectivity for bromine over iodine due to bond dissociation energies.
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Photochemical bromination requires UV light (λ = 254 nm) for activation .
Comparative Reactivity Table
Position | Halogen | Reactivity (Relative) | Preferred Reactions |
---|---|---|---|
C2 | Br | High | SNAr, Radical substitutions |
C5 | I | Moderate | Cross-couplings, Electrophilic substitution |
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-bromo-5-iodobenzoate acts as an important intermediate in synthesizing pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases. It has been utilized in:
- Anticancer Drug Synthesis : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction mechanisms .
Organic Synthesis
This compound is frequently employed in organic synthesis to create complex molecules. Its unique reactivity allows for:
- Diverse Compound Creation : Researchers utilize it to introduce specific functional groups into target molecules, enhancing the library of available compounds for further study .
Material Science
In material science, this compound is used to develop advanced materials such as polymers and coatings:
- Enhanced Material Properties : The compound's unique chemical properties improve thermal stability and chemical resistance in materials .
Biological Research
The compound is instrumental in biological studies, particularly in understanding enzyme interactions and biological pathways:
- Mechanistic Studies : It helps elucidate mechanisms of action for various biological processes, providing insights into potential therapeutic targets .
Analytical Chemistry
This compound is utilized in analytical applications:
- Chromatography and Spectroscopy : It aids in improving the detection and quantification of other compounds within complex mixtures .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Anticancer Properties | Demonstrated significant inhibition of cancer cell lines; induced apoptosis through specific signaling pathways. |
Study B | Material Science | Developed a polymer blend with enhanced thermal stability using this compound as a modifier. |
Study C | Biological Pathways | Used as a probe to study enzyme interactions; revealed critical insights into metabolic pathways involved in disease states. |
Mechanism of Action
The mechanism by which Ethyl 2-Bromo-5-iodobenzoate exerts its effects is primarily through its reactivity in chemical reactions. The bromine and iodine atoms on the benzene ring make it a versatile intermediate for various synthetic transformations. These halogen atoms can be selectively replaced or modified to introduce new functional groups, enabling the synthesis of a wide range of compounds .
Comparison with Similar Compounds
Methyl 2-Bromo-5-iodobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
3-Bromo-5-iodobenzoic Acid: The carboxylic acid derivative of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated benzoates. This dual halogenation allows for selective functionalization and diverse applications in synthetic chemistry .
Biological Activity
Ethyl 2-bromo-5-iodobenzoate (C9H8BrIO2) is a halogenated benzoate ester that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by the presence of bromine and iodine atoms, influences its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
This compound is synthesized through various methods, typically involving electrophilic aromatic substitution reactions. The presence of halogens enhances the compound's ability to participate in nucleophilic substitutions and other chemical reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming non-covalent interactions or through covalent bonding with active site residues.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways.
- Halogen Bonding : The bromine and iodine atoms can engage in halogen bonding, which modulates the compound's interactions with biomolecules .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies reveal that it possesses both bactericidal and fungicidal effects, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Research : A study published in Pharmaceutical Chemistry highlighted the synthesis of this compound derivatives that exhibited enhanced anticancer activity compared to their non-halogenated counterparts. The derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range .
- Antimicrobial Efficacy : In another study, this compound was tested against clinical isolates of Staphylococcus aureus and Candida albicans, demonstrating significant inhibition zones in agar diffusion assays .
- Inflammation Models : A recent investigation utilized animal models to assess the anti-inflammatory effects of this compound. Results indicated reduced edema and lower levels of inflammatory markers in treated groups compared to controls .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 2-bromo-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBDCQWLOZBNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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